molecular formula C11H12N2O2S2 B2922476 4-Methyl-5-[(2-methylbenzyl)sulfonyl]-1,2,3-thiadiazole CAS No. 400087-46-9

4-Methyl-5-[(2-methylbenzyl)sulfonyl]-1,2,3-thiadiazole

Cat. No.: B2922476
CAS No.: 400087-46-9
M. Wt: 268.35
InChI Key: ZRAFMIBOPHCIAF-UHFFFAOYSA-N
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Description

4-Methyl-5-[(2-methylbenzyl)sulfonyl]-1,2,3-thiadiazole is an organic compound with the molecular formula C11H12N2O2S2. It is a member of the thiadiazole family, which is known for its diverse biological and chemical properties . This compound is characterized by the presence of a thiadiazole ring, a sulfonyl group, and a methylbenzyl substituent, making it a unique and versatile molecule in various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-5-[(2-methylbenzyl)sulfonyl]-1,2,3-thiadiazole typically involves the reaction of 2-methylbenzyl chloride with 4-methyl-1,2,3-thiadiazole-5-thiol in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions . The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-5-[(2-methylbenzyl)sulfonyl]-1,2,3-thiadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfone derivatives, reduced thiadiazole compounds, and various substituted thiadiazole derivatives .

Scientific Research Applications

4-Methyl-5-[(2-methylbenzyl)sulfonyl]-1,2,3-thiadiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methyl-5-[(2-methylbenzyl)sulfonyl]-1,2,3-thiadiazole involves its interaction with specific molecular targets and pathways. The sulfonyl group can interact with enzymes and proteins, leading to inhibition or activation of various biological processes. The thiadiazole ring can also participate in electron transfer reactions, affecting cellular redox states .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-1,2,3-thiadiazole-5-thiol
  • 2-Methylbenzyl chloride
  • 4-Methyl-5-[(2-chlorobenzyl)sulfonyl]-1,2,3-thiadiazole

Uniqueness

4-Methyl-5-[(2-methylbenzyl)sulfonyl]-1,2,3-thiadiazole is unique due to its combination of a thiadiazole ring, a sulfonyl group, and a methylbenzyl substituent. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .

Properties

IUPAC Name

4-methyl-5-[(2-methylphenyl)methylsulfonyl]thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2S2/c1-8-5-3-4-6-10(8)7-17(14,15)11-9(2)12-13-16-11/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRAFMIBOPHCIAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CS(=O)(=O)C2=C(N=NS2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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